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Compound of Interest

Compound Name: N-Phenylglycine

Cat. No.: B554712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations

performed to elucidate the molecular structure of N-Phenylglycine (also known as α-

phenylglycine). N-Phenylglycine, a non-proteinogenic amino acid, is a crucial component in

various pharmaceuticals and natural products. Understanding its conformational landscape and

structural properties is paramount for rational drug design and development. This document

summarizes key findings from computational studies, presenting detailed data on its stable

conformers, geometric parameters, and vibrational analysis, supported by descriptions of the

methodologies employed.

Conformational Landscape of N-Phenylglycine
Theoretical investigations, primarily using Density Functional Theory (DFT), have revealed a

complex conformational landscape for N-Phenylglycine. A systematic search on the potential

energy surface of the molecule has identified seventeen distinct stable conformers. These

conformers are characterized by different intramolecular interactions that stabilize their

structures.

The stable conformers of N-Phenylglycine can be broadly categorized into four types based

on the dominant intramolecular hydrogen bonding and other weak interactions:

Type I: Stabilized by a hydrogen bond between the amino group and the carbonyl oxygen

(N–H···O=C).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b554712?utm_src=pdf-interest
https://www.benchchem.com/product/b554712?utm_src=pdf-body
https://www.benchchem.com/product/b554712?utm_src=pdf-body
https://www.benchchem.com/product/b554712?utm_src=pdf-body
https://www.benchchem.com/product/b554712?utm_src=pdf-body
https://www.benchchem.com/product/b554712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Type II: Characterized by a strong hydrogen bond between the hydroxyl group of the

carboxylic acid and the nitrogen atom of the amino group (O–H···N).

Type III: Involves a weak hydrogen bond between the amino group and the hydroxyl oxygen

(N–H···O–H).

Type IV: Stabilized by a contact between the carbonyl oxygen and a hydrogen atom of the

phenyl ring (C=O···H–C).

The following diagram illustrates the workflow typically employed in the computational

conformational analysis of N-Phenylglycine.
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Computational workflow for N-Phenylglycine conformational analysis.

Geometric Parameters of N-Phenylglycine
Conformers
The geometric parameters, including bond lengths, bond angles, and dihedral angles, for the

most stable conformers of N-Phenylglycine have been determined through geometry

optimization at the DFT/B3LYP/6-311++G(d,p) level of theory. The following tables summarize
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these key parameters for the two most stable identified conformers, designated as ICa and ICc,

both belonging to Type I.

Table 1: Selected Bond Lengths (Å) of the Most Stable N-Phenylglycine Conformers

Bond Conformer ICa Conformer ICc

Cα - Cβ 1.523 1.524

Cα - N 1.465 1.466

Cα - C' 1.528 1.527

C' - O1 1.215 1.216

C' - O2 1.357 1.356

O2 - H 0.971 0.971

N - H1 1.014 1.013

N - H2 1.017 1.018

Cβ - C1(Ph) 1.516 1.515

Table 2: Selected Bond Angles (°) of the Most Stable N-Phenylglycine Conformers
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Angle Conformer ICa Conformer ICc

Cβ - Cα - N 111.4 111.2

Cβ - Cα - C' 112.1 112.3

N - Cα - C' 109.8 109.9

Cα - C' - O1 124.9 124.8

Cα - C' - O2 111.8 111.9

O1 - C' - O2 123.3 123.3

C' - O2 - H 106.5 106.6

Cα - N - H1 110.2 110.4

Cα - N - H2 111.5 111.3

H1 - N - H2 108.7 108.6

Cα - Cβ - C1(Ph) 113.5 113.7

Table 3: Selected Dihedral Angles (°) of the Most Stable N-Phenylglycine Conformers

Dihedral Angle Conformer ICa Conformer ICc

N - Cα - Cβ - C1(Ph) -65.2 64.8

C' - Cα - Cβ - C1(Ph) 178.3 -179.1

Cβ - Cα - C' - O1 -16.8 15.9

Cβ - Cα - C' - O2 164.1 -165.0

N - Cα - C' - O1 105.4 -106.3

N - Cα - C' - O2 -73.7 72.8

Cβ - Cα - N - H1 60.1 -59.5

Cβ - Cα - N - H2 -178.9 179.3
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Vibrational Analysis
Vibrational frequency calculations are essential for confirming that the optimized geometries

correspond to true energy minima (i.e., no imaginary frequencies) and for interpreting

experimental infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies

are often scaled by an empirical factor to better match experimental data.

Table 4: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for the

Most Stable Conformer (ICa) of N-Phenylglycine

Vibrational Mode
Calculated (Scaled)
Frequency (cm⁻¹)

Experimental Frequency
(cm⁻¹)

O-H stretch 3575 3578

N-H symmetric stretch 3420 3422

N-H asymmetric stretch 3505 3508

C=O stretch 1765 1768

C-N stretch 1190 1192

C-O stretch 1175 1178

NH₂ wagging 850 852

Phenyl ring C-H stretch 3050-3100 3055-3105

Phenyl ring C=C stretch 1450-1600 1455-1605

The following diagram illustrates the classification of the seventeen identified conformers of N-
Phenylglycine based on their primary stabilizing intramolecular interactions.
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All 17 Conformers of N-Phenylglycine

Type I
(N-H...O=C)

Type II
(O-H...N)

Type III
(N-H...O-H)

Type IV
(C=O...H-C)

17 Stable Conformers

Click to download full resolution via product page

Classification of N-Phenylglycine conformers.

Methodologies
Computational Protocols
The theoretical calculations summarized in this guide were predominantly performed using the

Gaussian suite of programs. The general computational protocol involved the following steps:

Conformational Search: An initial conformational search was conducted to locate all possible

minima on the potential energy surface. This was achieved through a systematic scan of the

torsional degrees of freedom of the N-Phenylglycine molecule.

Geometry Optimization: The geometries of all identified conformers were fully optimized

without any symmetry constraints using Density Functional Theory (DFT) with the B3LYP

functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a

good balance between accuracy and computational cost for systems of this nature.

Frequency Calculations: Harmonic vibrational frequencies were calculated at the same level

of theory (B3LYP/6-311++G(d,p)) for all optimized structures. These calculations served two

purposes: to confirm that the optimized geometries were true minima on the potential energy

surface (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra for

comparison with experimental data. The calculated frequencies were scaled by an empirical

factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical

method.
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Energy Calculations: Single-point energy calculations were performed at a higher level of

theory, such as Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set,

on the B3LYP optimized geometries to obtain more accurate relative energies of the

conformers.

Experimental Protocols
The theoretical calculations were complemented and validated by experimental studies,

primarily Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation: N-Phenylglycine samples were typically prepared for spectroscopic

analysis in the gas phase or isolated in an inert gas matrix at low temperatures (matrix

isolation).

FTIR Spectroscopy: Infrared spectra were recorded using a high-resolution FTIR

spectrometer. The matrix isolation technique, where molecules are trapped in a solid matrix

of an inert gas (e.g., argon or nitrogen) at cryogenic temperatures, is particularly useful for

studying the vibrational spectra of individual conformers, as it prevents intermolecular

interactions and freezes out the conformational equilibrium.

Spectral Analysis: The experimental spectra were analyzed and compared with the

theoretically predicted spectra for the different conformers. The excellent agreement

between the experimental and scaled theoretical frequencies and intensities allowed for the

unambiguous identification and characterization of the most stable conformers of N-
Phenylglycine.

This comprehensive theoretical and experimental approach provides a detailed and reliable

picture of the molecular structure and conformational preferences of N-Phenylglycine, which is

invaluable for its application in medicinal chemistry and drug development.

To cite this document: BenchChem. [A Theoretical Deep Dive into the Molecular Structure of
N-Phenylglycine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554712#theoretical-calculations-on-n-phenylglycine-
molecular-structure]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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